N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALQJDHKDUAOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with 2-methylpropanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its biological activities.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations
Substituent Effects: The 3-bromophenyl group in the target compound contrasts with 4-chlorophenyl in OZE-III and 2-bromophenyl in the sulfanyl derivative . Bromine’s larger atomic radius and higher electronegativity may enhance binding to biological targets compared to chlorine. Methylpropanamide vs.
Hybrid Structures :
- Compound 4j incorporates a benzoxazole ring fused with oxadiazole, which likely enhances π-π stacking interactions in biological systems but increases molecular weight (448 vs. 306.15) .
Sulfur Linkers :
- Sulfanyl-containing derivatives (e.g., ) introduce additional hydrogen-bonding or hydrophobic interactions, but sulfur oxidation risks may limit metabolic stability compared to the target compound’s amide linkage.
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.16 g/mol. The structure features an oxadiazole ring, which is known for its pharmacological significance.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various microbial strains:
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited | |
| Escherichia coli | Inhibited | |
| Candida albicans | Inhibited | |
| Enterococcus faecalis | Significant |
Mechanism of Action : The antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with cellular functions. The presence of bromine in the structure enhances its efficacy against both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, the compound was tested against human breast adenocarcinoma (MCF7) and prostate cancer cell lines (PC3). The results from the Sulforhodamine B (SRB) assay are summarized below:
Results Interpretation : The IC50 values indicate potent cytotoxic effects against cancer cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents. The presence of electron-withdrawing groups like bromine enhances its anticancer efficacy.
Case Studies
- Antimicrobial Evaluation : A study conducted by MDPI highlighted that derivatives of oxadiazole compounds showed significant antibacterial potential against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 3.58 µM .
- Anticancer Evaluation : Research published in ACS Omega indicated that modifications to the oxadiazole structure could lead to improved anticancer activity, emphasizing the importance of substituent effects on biological activity .
Structure–Activity Relationship (SAR)
The biological activities of this compound can be significantly influenced by structural modifications:
- Electron-Withdrawing Groups : The presence of halogens (e.g., Br) at specific positions enhances antimicrobial activity.
- Electron-Donating Groups : Substituents like methoxy (-OCH₃) can improve anticancer properties by stabilizing the molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
